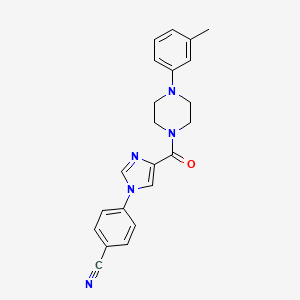
3-ethoxy-1-ethyl-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethoxy-1-ethyl-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H23N3O3 and its molecular weight is 317.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Analysis and Hydrogen Bond Interactions
The structural characteristics and hydrogen bond interactions of N-substituted pyrazoline derivatives, including those similar to 3-ethoxy-1-ethyl-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide, have been extensively studied. For instance, the geometric parameters of related compounds reveal significant insights into their molecular conformation and interactions. These compounds typically exhibit intramolecular hydrogen bonding and intermolecular interactions that are crucial for their stability and reactivity. Such studies provide a foundation for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Köysal et al., 2005).
Cytotoxicity and Potential Anticancer Activity
The cytotoxicity of pyrazole derivatives has been evaluated, with some compounds showing promising results against cancer cell lines. The synthesis and characterization of these compounds, including their in vitro cytotoxic activity, suggest potential applications in cancer research. By understanding the structure-activity relationships, researchers can develop more effective anticancer agents (Hassan et al., 2014); (Hassan et al., 2015).
Novel Synthesis Methods
Research has also focused on novel synthesis methods for pyrazole derivatives. These methods aim to improve the efficiency and selectivity of the synthesis process, making it easier to produce these compounds for further study and application. Innovations in synthesis techniques contribute to the broader availability of these compounds for scientific research (Sherif et al., 1993).
Crystal Structure and Molecular Interactions
The crystal structure analysis of pyrazole derivatives provides valuable insights into their molecular geometry and intermolecular interactions. Such studies are essential for understanding the compound's physical and chemical properties, which are critical for its potential applications in materials science, pharmaceuticals, and other areas (Kumara et al., 2018).
Propiedades
IUPAC Name |
3-ethoxy-1-ethyl-N-[2-(2-methoxyphenyl)ethyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-4-20-12-14(17(19-20)23-5-2)16(21)18-11-10-13-8-6-7-9-15(13)22-3/h6-9,12H,4-5,10-11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRPAWVGUMMVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NCCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
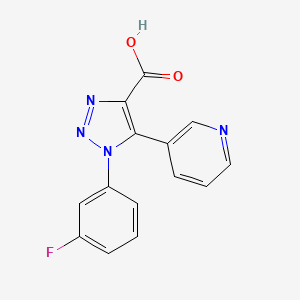

![1-(3,4,5-triethoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2446399.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzamide](/img/structure/B2446400.png)
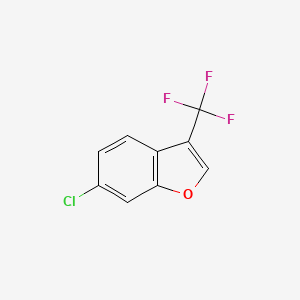
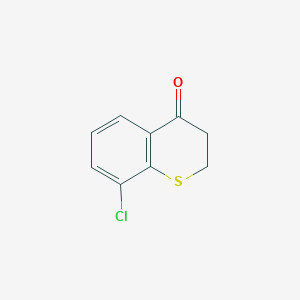
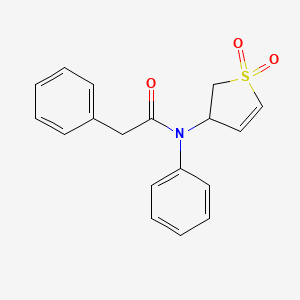
![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2446404.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid](/img/structure/B2446406.png)
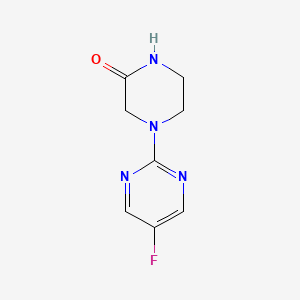
![2-(3-methylbutyl)-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2446413.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2446415.png)
![1-(3,5-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2446416.png)
